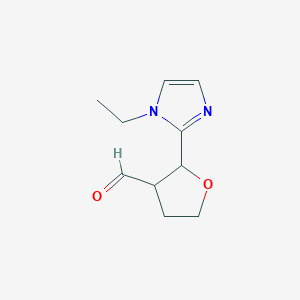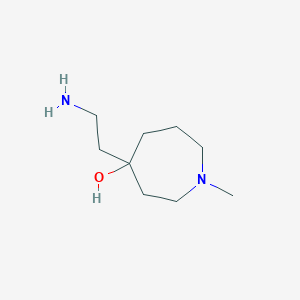![molecular formula C13H13N3OS B13216465 [2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B13216465.png)
[2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine: is a complex organic compound with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol . This compound features a unique structure combining a methoxy group, an imidazo-thiazole ring, and an aniline moiety, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyaniline with a suitable thiazole derivative under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves bulk synthesis techniques, utilizing large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness . The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, and bases.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural properties .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of [2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
- [6-methylimidazo[2,1-b][1,3]thiazol-5-yl]methanamine
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness: Compared to similar compounds, [2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine stands out due to its methoxy group and specific positioning of the imidazo-thiazole ring, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C13H13N3OS |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline |
InChI |
InChI=1S/C13H13N3OS/c1-8-7-18-13-15-11(6-16(8)13)9-3-4-12(17-2)10(14)5-9/h3-7H,14H2,1-2H3 |
InChI Key |
IFULOEARQTUTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dimethylamino)propyl][1-(pyridin-2-YL)ethyl]amine](/img/structure/B13216403.png)





![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13216431.png)
![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B13216436.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13216450.png)
![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
![Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13216454.png)
![7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216457.png)

